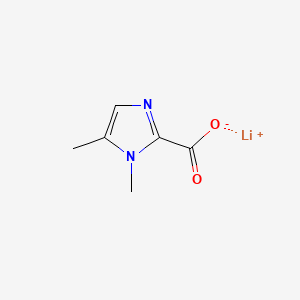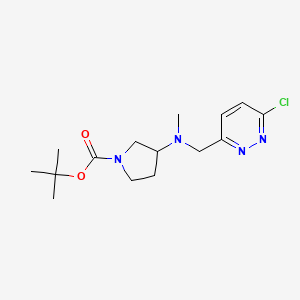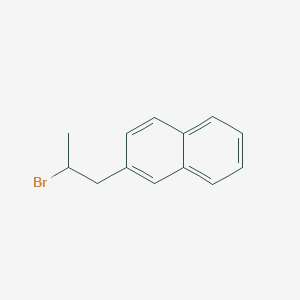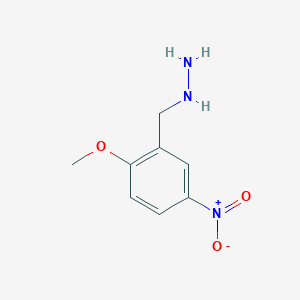
2-Hydroxy-3-propylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-propylhexanoic acid is an organic compound with the molecular formula C9H18O3 It is a derivative of hexanoic acid, characterized by the presence of a hydroxyl group at the second carbon and a propyl group at the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-propylhexanoic acid typically involves the hydroxylation of 3-propylhexanoic acid. One common method is the catalytic oxidation of 3-propylhexanoic acid using a suitable oxidizing agent such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where 3-propylhexanoic acid is continuously fed along with the oxidizing agent. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-3-propylhexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) for halogenation, followed by nucleophilic substitution with amines or other nucleophiles.
Major Products:
Oxidation: Formation of 2-oxo-3-propylhexanoic acid or 2-carboxy-3-propylhexanoic acid.
Reduction: Formation of 2-hydroxy-3-propylhexanol.
Substitution: Formation of 2-chloro-3-propylhexanoic acid or 2-amino-3-propylhexanoic acid.
Applications De Recherche Scientifique
2-Hydroxy-3-propylhexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for biodegradable polymers.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-propylhexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can modulate the activity of these proteins and influence various biochemical processes. The carboxylic acid group can also participate in ionic interactions, further affecting its biological activity.
Comparaison Avec Des Composés Similaires
2-Hydroxyhexanoic acid: Lacks the propyl group, resulting in different physical and chemical properties.
3-Hydroxy-2-propylhexanoic acid: The position of the hydroxyl and propyl groups is reversed, leading to different reactivity and applications.
2-Hydroxy-3-methylhexanoic acid: Contains a methyl group instead of a propyl group, affecting its steric and electronic properties.
Uniqueness: 2-Hydroxy-3-propylhexanoic acid is unique due to the specific positioning of the hydroxyl and propyl groups, which imparts distinct reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Propriétés
Formule moléculaire |
C9H18O3 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2-hydroxy-3-propylhexanoic acid |
InChI |
InChI=1S/C9H18O3/c1-3-5-7(6-4-2)8(10)9(11)12/h7-8,10H,3-6H2,1-2H3,(H,11,12) |
Clé InChI |
KWOSABRVKIUHQK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride](/img/structure/B13599124.png)

![[3-(Pyrazin-2-yloxy)propyl]amine](/img/structure/B13599138.png)

![2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13599156.png)

![2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride](/img/structure/B13599174.png)
amine](/img/structure/B13599175.png)

![2-Azaspiro[3.3]heptane-2-carboxamide](/img/structure/B13599191.png)

![3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile](/img/structure/B13599207.png)


